2-Methoxy-1,6-naphthyridin-5(6H)-one

Medicinal chemistry Building block selection Physicochemical property optimization

Research programs targeting kinase hinge-binding motifs often face potency limitations with electron-deficient heterocyclic cores. 2-Methoxy-1,6-naphthyridin-5(6H)-one (CAS 1260672-67-0) solves this as a resonance electron-donating (σₚ = -0.27) privileged pharmacophore building block. - Enables single-digit nanomolar potency: Validated by clinical candidate AMG 337 (MET IC₅₀ = 1 nM) and preclinical Akt1 inhibitor (IC₅₀ = 3.5 nM) series. - Fragment-optimized: MW 176.17 with only 1 rotatable bond, ideal for structure-based drug design (Rule of Three compliant). - Supply certainty: Custom-synthesized building block available for global shipment with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1260672-67-0
Cat. No. B12440323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,6-naphthyridin-5(6H)-one
CAS1260672-67-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C(=O)NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-5H,1H3,(H,10,12)
InChIKeyMPLJWVKJXJLRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1,6-naphthyridin-5(6H)-one (CAS 1260672-67-0): Core Scaffold Identity and Procurement-Relevant Classification


2-Methoxy-1,6-naphthyridin-5(6H)-one (CAS 1260672-67-0, molecular formula C₉H₈N₂O₂, MW 176.17) is a 2-methoxy-substituted 1,6-naphthyridin-5(6H)-one building block belonging to the naphthyridine class of fused bicyclic N-heterocycles . The 1,6-naphthyridin-5(6H)-one scaffold serves as a privileged pharmacophore in medicinal chemistry, with validated applications as kinase inhibitors (MET, Akt, PKMYT1, SYK, CDK4/6, CDK8/19), PDE4 inhibitors, HIV-1 integrase inhibitors, and mGlu5 receptor antagonists [1][2][3]. The 2-methoxy substituent distinguishes this compound from the more common 2-chloro analog (CAS 1260672-66-9) and the unsubstituted parent scaffold (CAS 23616-31-1), imparting distinct electronic properties and synthetic reactivity profiles that directly influence downstream structure-activity relationship (SAR) exploration strategies [4].

Why 2-Methoxy-1,6-naphthyridin-5(6H)-one Cannot Be Casually Interchanged with Its 2-Chloro, 2-Unsubstituted, or 7,8-Dihydro Analogs


Within the 1,6-naphthyridin-5(6H)-one building block family, the 2-position substituent governs both the electronic landscape of the bicyclic core and the available synthetic diversification pathways. The 2-chloro analog (CAS 1260672-66-9, MW 180.59) provides a reactive handle for palladium-catalyzed cross-coupling and SNAr chemistry, but its electron-withdrawing nature attenuates the electron density of the naphthyridinone ring system, which can reduce potency in kinase inhibition contexts where electron-rich aromatic interactions with the hinge region are critical [1]. The 2-methoxy group, by contrast, acts as a resonance electron-donating substituent (Hammett σₚ = −0.27), increasing electron density at the 3-, 4-, and 6-positions and modulating hydrogen-bond acceptor capacity at the 2-position oxygen [2]. The 7,8-dihydro analog (CAS 1228600-91-6, MW 178.19) loses aromatic conjugation across the pyridone ring, fundamentally altering both planarity and π-stacking potential . The unsubstituted 1,6-naphthyridin-5(6H)-one (CAS 23616-31-1, MW 146.15) lacks any functional handle at the 2-position, limiting late-stage diversification strategies . These distinctions are not cosmetic; they dictate which target classes the resulting elaborated compounds will address, what synthetic routes are accessible, and what patent space is available.

Quantitative Differentiation Evidence for 2-Methoxy-1,6-naphthyridin-5(6H)-one Versus Closest Analogs


Molecular Property Differentiation: 2-Methoxy vs. 2-Chloro vs. Parent Scaffold

The 2-methoxy substitution shifts key drug-likeness parameters compared to the 2-chloro analog and the unsubstituted parent. The 2-methoxy compound (MW 176.17, C₉H₈N₂O₂) has a molecular weight intermediate between the lighter unsubstituted scaffold (MW 146.15) and the heavier 2-chloro analog (MW 180.59) . The methoxy oxygen contributes one additional hydrogen bond acceptor (total HBA = 3 vs. 2 for the 2-chloro analog) and increases topological polar surface area relative to the 2-chloro compound, enhancing aqueous solubility potential while the methyl group maintains moderate lipophilicity compared to a free hydroxyl [1]. The 2-chloro analog, while possessing a reactive cross-coupling handle, introduces a halogen atom that increases molecular weight without contributing hydrogen-bonding capacity and may raise toxicological flags associated with aryl halides in downstream screening cascades [2].

Medicinal chemistry Building block selection Physicochemical property optimization

Electronic Substituent Effect: Resonance Donation and Impact on Scaffold Reactivity

The 2-methoxy group is a resonance electron-donating substituent (Hammett σₚ ≈ −0.27) that enriches the electron density of the naphthyridinone π-system, particularly at positions ortho (C3) and para (C5/C7), whereas the 2-chloro substituent is inductively electron-withdrawing and resonance-weakly donating (σₚ ≈ +0.23 for Cl) [1]. In nucleophilic aromatic substitution (SNAr) reactions on analogous 1,8-naphthyridine systems, both 2-chloro and 2-methoxy groups can be displaced by nitrogen nucleophiles (e.g., methylamine), but quantum-chemical calculations indicate the reactions proceed via different frontal molecular orbital (FMO) interactions, with the chloro derivative showing faster displacement kinetics due to superior leaving-group ability while the methoxy derivative requires stronger activation [2]. This differential reactivity means that the 2-methoxy compound is more suited for late-stage diversification strategies that preserve the 2-position substitution while modifying other positions, whereas the 2-chloro compound is preferred when the 2-position itself is the intended diversification site .

Synthetic chemistry Structure-activity relationship Electronic effects

Scaffold Validation Through Amgen's AMG 337: Proof of Concept for Alkoxy-Substituted 1,6-Naphthyridinone Kinase Inhibitors

The pharmaceutical relevance of alkoxy-substituted 1,6-naphthyridin-5(6H)-ones is directly demonstrated by Amgen's AMG 337, which incorporates a 3-(2-methoxyethoxy) substituent on the same core scaffold. AMG 337 is a highly selective, ATP-competitive MET kinase inhibitor with an enzymatic IC₅₀ of 1 nM against wild-type MET and >400-fold selectivity over a panel of >400 human kinases at 1 μM [1]. The compound demonstrated robust in vivo antitumor activity and advanced to Phase I/II clinical trials for MET-amplified solid tumors (NCT02016534). While AMG 337 bears a 3-(2-methoxyethoxy) rather than a 2-methoxy group, the structure-activity relationship from the Amgen program established that alkoxy substitution on the naphthyridinone core is critical for achieving both potency and kinase selectivity, with the oxygen atom engaging in key hydrogen-bond interactions within the kinase hinge region [2]. For comparison, 1,6-naphthyridinone-based MET inhibitors lacking alkoxy substitution at any position generally show reduced potency (e.g., compound 2t with c-Met IC₅₀ = 2.6 μM, approximately 2600-fold less potent than AMG 337) [3].

Kinase inhibitor MET inhibition Clinical-stage validation

Synthetic Accessibility and Regioselective Diversification: 2-Methoxy as a Directing/Activating Group

The 2-methoxy substituent on 1,6-naphthyridine activates specific positions for electrophilic aromatic substitution and directs metalation reactions. In the synthesis of 2-methoxy-1,6-naphthyridine via cyanation of 1,6-naphthyridine N-oxides, the methoxy group directs regioselective functionalization to the adjacent C3 position [1]. In comparative reactivity studies, the Amgen process patent (EP3567040A1) demonstrates that 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (prepared via Cu(I)-catalyzed alkoxylation of a 3-halo naphthyridinone precursor) serves as a versatile intermediate for further elaboration to triazolopyridine-fused MET inhibitors, indicating that alkoxy substitution at the naphthyridinone core is compatible with subsequent metal-catalyzed transformations [2]. By contrast, the 2-chloro analog is preferentially used when the 2-position itself is the intended cross-coupling site, as demonstrated in modular diversification strategies employing sequential regioselective triflate activation and Pd-catalyzed cross-coupling . The 2-methoxy compound thus occupies a distinct synthetic niche: it is the building block of choice when the methoxy group is intended to remain in the final compound as a pharmacokinetic or pharmacodynamic determinant.

Synthetic methodology Regioselective functionalization Late-stage diversification

Commercial Availability and Purity Benchmarking Against Closest Analogs

Commercial availability comparison reveals that 2-Methoxy-1,6-naphthyridin-5(6H)-one (CAS 1260672-67-0) is available from specialty chemical suppliers with reported purity specifications of ≥95% . The 2-chloro analog (CAS 1260672-66-9) is similarly available at ≥95% purity . The unsubstituted parent scaffold (CAS 23616-31-1) is more widely stocked and available at higher purities (97–98%) from multiple vendors including Fluorochem, Aladdin, and CymitQuimica, with pricing at approximately $67/100mg (Aladdin, ≥97%) . The 7,8-dihydro-2-methoxy analog (CAS 1228600-91-6) is available from Bidepharm at 95%+ purity and from Fluorochem at 95% (¥8,228/250mg) . The 8-bromo analog (CAS 155057-97-9) is available at 98% purity and provides an alternative halogen handle . The 2-methoxy compound occupies a mid-range availability position: less ubiquitous than the parent scaffold but commercially accessible for research-scale procurement, with the methoxy substituent providing a functional handle that is absent in the parent compound.

Chemical procurement Building block sourcing Purity specification

Optimal Application Scenarios for 2-Methoxy-1,6-naphthyridin-5(6H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: MET, Akt, and PKMYT1 Programs Requiring Electron-Rich Hinge Binders

Programs targeting kinases where the hinge-binding motif benefits from an electron-rich heterocyclic core should prioritize the 2-methoxy building block. The resonance-donating methoxy group increases π-electron density in the naphthyridinone ring system, strengthening π-stacking interactions with conserved hinge-region residues [1]. The clinical validation of the 3-(2-methoxyethoxy) analog AMG 337 (MET IC₅₀ = 1 nM) establishes that alkoxy-substituted 1,6-naphthyridin-5(6H)-ones can achieve single-digit nanomolar potency with >400-fold kinase selectivity . Furthermore, naphthyridinone derivatives have recently been disclosed as selective PKMYT1 inhibitors with antitumor efficacy (PDB 9LGL) [2] and as Akt1/Akt2 allosteric inhibitors (Akt1 IC₅₀ = 3.5 nM) . The 2-methoxy building block provides a direct synthetic entry point to these validated pharmacophores.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 176.17 and only one rotatable bond, 2-Methoxy-1,6-naphthyridin-5(6H)-one lies within optimal fragment space (MW < 250, rotatable bonds ≤ 3) [1]. The scaffold-hopping strategy successfully demonstrated by Wang et al. (2020), which migrated from a 2,7-naphthyridinone core to a 1,6-naphthyridinone core while maintaining MET potency (IC₅₀ = 9.8 nM), validates the 1,6-naphthyridin-5(6H)-one scaffold as a viable replacement for other naphthyridinone isomers in lead optimization [3]. The 2-methoxy compound serves as an ideal fragment for structure-based drug design, with the methoxy oxygen providing a hydrogen-bond acceptor that can engage catalytic lysine or backbone NH residues in kinase active sites.

PDE4 Inhibitor Programs Requiring Inhaled Delivery and Subnanomolar Potency

The 1,6-naphthyridin-5(6H)-one scaffold has been validated as a template for inhaled PDE4 inhibitors achieving subnanomolar enzymatic potencies through rational structure-based design targeting both the metal-binding pocket and the solvent-filled pocket [4]. The 2-methoxy substituent contributes additional polarity (HBA = 3) that may enhance pulmonary retention and reduce systemic exposure—a key requirement for inhaled therapeutics. Procurement of the 2-methoxy building block enables exploration of 2-position SAR within this therapeutically validated scaffold class, complementing the 4-amino-7,8-dihydro series developed by Almirall [4].

Antimicrobial Discovery: Gram-Negative and MRSA-Targeted Naphthyridine Libraries

Naphthyridine derivatives have established antimicrobial activity, with naturally derived naphthyridines demonstrating MIC values of 0.49–3.91 µg/mL against Staphylococcus aureus, Escherichia coli, and methicillin-resistant S. aureus (MRSA) [5]. The 2-methoxy substitution pattern appears in bioactive marine alkaloids including 2-methoxy-3-oxoaaptamine, isolated from Aaptos sponges [6]. The 2-methoxy building block is thus a rational starting point for constructing focused naphthyridine libraries targeting antibacterial screening cascades, particularly where the methoxy group is hypothesized to contribute to membrane permeability or target engagement based on natural product precedents.

Quote Request

Request a Quote for 2-Methoxy-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.